molecular formula C28H22ClN5OS B12402652 Enpp-1-IN-13

Enpp-1-IN-13

Cat. No.: B12402652
M. Wt: 512.0 g/mol
InChI Key: KJRBZPUBNSANGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enpp-1-IN-13 is a compound known for its inhibitory effects on ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, specifically ENPP1 and ENPP3. This compound has shown potential in cancer research due to its ability to modulate purinergic signaling pathways, which are crucial in various physiological processes, including cell proliferation, migration, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enpp-1-IN-13 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Enpp-1-IN-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Enpp-1-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Enpp-1-IN-13 exerts its effects by inhibiting the enzymatic activity of ENPP1 and ENPP3. ENPP1 hydrolyzes extracellular nucleotides, such as ATP, to produce AMP and inorganic pyrophosphate. This process regulates purinergic signaling, which is crucial for various physiological functions. By inhibiting ENPP1, this compound modulates these signaling pathways, affecting cell proliferation, migration, and immune responses .

Properties

Molecular Formula

C28H22ClN5OS

Molecular Weight

512.0 g/mol

IUPAC Name

1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36)

InChI Key

KJRBZPUBNSANGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl

Origin of Product

United States

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